molecular formula C13H18N2O B1270695 1-(Phenylamino)cyclohexane-1-carboxamide CAS No. 64269-12-1

1-(Phenylamino)cyclohexane-1-carboxamide

Cat. No.: B1270695
CAS No.: 64269-12-1
M. Wt: 218.29 g/mol
InChI Key: MYHZOZJLNZBBGE-UHFFFAOYSA-N
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Description

1-(Phenylamino)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol It is known for its unique structure, which consists of a cyclohexane ring substituted with a phenylamino group and a carboxamide group

Scientific Research Applications

1-(Phenylamino)cyclohexane-1-carboxamide has several scientific research applications, including:

Safety and Hazards

The safety information for 1-(Phenylamino)cyclohexane-1-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

1-(Phenylamino)cyclohexane-1-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. .

Result of Action

This compound and its derivatives have been synthesized and screened for their anticancer activity . One of the derivatives, compound 5i, exhibited promising activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.25 μM, compared with doxorubicin (IC50 value = 6.77 μM) . Results from apoptosis and cell cycle analysis for compound 5i revealed good antitumor activity against the MCF-7 cancer cell line and potent inhibition .

Biochemical Analysis

Biochemical Properties

1-(Phenylamino)cyclohexane-1-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For example, it has been found to exhibit antitumor activity by inducing apoptosis in cancer cells . The nature of these interactions involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated significant antitumor activity against several cancer cell lines, including MCF-7, HepG2, A549, and Caco-2 . The compound induces apoptosis and inhibits cell proliferation, thereby reducing the viability of cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity. For instance, it has been shown to inhibit DNA-topoisomerase II, a key enzyme involved in DNA replication and repair, thereby inducing apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained antitumor activity and apoptosis induction in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the body, leading to the formation of metabolites that may also exhibit biological activity . The effects on metabolic flux and metabolite levels are critical factors that determine the overall efficacy and safety of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biological effects.

Preparation Methods

The synthesis of 1-(Phenylamino)cyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce a nitrile derivative. This intermediate is then hydrolyzed using sulfuric acid at room temperature to yield the desired amidic compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Phenylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Phenylamino)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:

    1-(Phenylamino)cyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.

    1-(Phenylamino)cyclohexane-1-methanol: The presence of a hydroxyl group instead of a carboxamide group results in different biological activities and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-anilinocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHZOZJLNZBBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361424
Record name 1-(phenylamino)cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64269-12-1
Record name 1-(phenylamino)cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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